Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of an ethynyl group attached to the second carbon of the ring. The tert-butyl group is attached to the nitrogen atom, and a carboxylate group is also present .
Preparation Methods
The synthesis of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with an ethynylating agent under specific conditions . The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the ethynylation process . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product .
Chemical Reactions Analysis
Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The azetidine ring structure also contributes to its reactivity and potential biological activities .
Comparison with Similar Compounds
Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound has a similar structure but differs in the position of the ethynyl group.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different ring structure but shares the tert-butyl and carboxylate groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-7-9-12(5,6)8-13(9)10(14)15-11(2,3)4/h1,9H,8H2,2-6H3 |
InChI Key |
YKVAADVWXRVKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C#C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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